N-(4-ブロモフェニル)シンナマミド

説明

Synthesis Analysis

The synthesis of cinnamamide derivatives, including those similar to N-(4-Bromophenyl)cinnamamide, often involves molecular hybridization approaches, amide formation, and palladium-catalyzed decarboxylative coupling reactions. For example, the synthesis and characterization of N-(3-nitrophenyl)cinnamamide demonstrate the use of single-crystal X-ray diffraction analysis in determining the crystal structure, showcasing a method that could be applicable to N-(4-Bromophenyl)cinnamamide (Jung-Seop Lee et al., 2019). Similarly, the synthesis of α,ω-diarylbutadienes and -hexatrienes via decarboxylative coupling under palladium catalysis offers insights into creating complex structures that could be related to the synthesis of N-(4-Bromophenyl)cinnamamide derivatives (M. Yamashita et al., 2010).

Molecular Structure Analysis

The molecular structure of cinnamamide derivatives is often determined using techniques like X-ray diffraction, which provides detailed information on crystallization patterns, molecular geometry, and intermolecular interactions. The synthesis and characterization of similar compounds indicate that such analysis is crucial for understanding the molecular basis of the compound's reactivity and properties.

Chemical Reactions and Properties

Cinnamamide derivatives undergo a variety of chemical reactions, including halogenation, hydroarylation, and reaction with N-isocyaniminotriphenylphosphorane, leading to a wide range of products with potential pharmaceutical and industrial applications. The bromination of cinnamamide derivatives, for instance, shows the addition of bromine to the C=C double bond, indicating a pathway that might be relevant for modifying N-(4-Bromophenyl)cinnamamide (S. Konovalova et al., 2016).

科学的研究の応用

抗菌活性

N-(4-ブロモフェニル)シンナマミド: 誘導体は、抗菌用途において大きな可能性を示しています。 それらは、グラム陽性菌とグラム陰性菌を含む、さまざまな菌株に対して強力な活性を示します . これらの化合物は、バイオフィルム形成を阻害する能力について試験されており、これは持続的な細菌感染症と戦う上で不可欠です .

抗癌特性

これらの化合物は、癌治療における潜在的な可能性についても評価されています。 研究によると、特定の誘導体は、子宮頸癌、卵巣癌、乳癌細胞を含む、さまざまな癌細胞株で細胞毒性効果を引き起こす可能性があります . これは、新しい化学療法薬の開発における潜在的な用途を示唆しています。

抗酸化効果

N-(4-ブロモフェニル)シンナマミド誘導体の抗酸化特性は注目に値します。 それらは、DPPHおよびABTSなどのアッセイを使用して評価されており、これらはフリーラジカルを中和する能力を測定します . 抗酸化物質は、慢性疾患につながる可能性のある酸化ストレスの予防に重要です。

抗炎症および鎮痛活性

N-(4-ブロモフェニル)基を含むシンナマミドのいくつかの誘導体は、抗炎症および鎮痛活性を示しています . これは、痛みと炎症の管理のための新しい薬剤の開発における可能性を開きます。

抗菌および抗バイオフィルム作用

具体的には、誘導体はグラム陽性病原体に対して有効性を示しており、特にエンテロコッカス・フェシウムによるバイオフィルム関連感染症の治療に有望です . この用途は、バイオフィルムが感染症を複雑化させ、標準的な治療法に抵抗する可能性があるため、医療分野で非常に重要です。

創薬と合成

N-(4-ブロモフェニル)シンナマミドの構造的特徴は、創薬のための興味深い足場となっています。 その誘導体は合成および特性評価されており、新しい抗菌剤の開発の可能性を示しています . 設計プロセスには、医薬品化学で重要なN-アシル-α-アミノ酸および1,3-オキサゾールなどのさまざまな化学型が含まれます。

将来の方向性

The future directions for “N-(4-Bromophenyl)cinnamamide” could involve further studies on its biological activities. For instance, its α-glucosidase inhibitory activity suggests potential applications in the treatment of diabetes . Additionally, its antimicrobial activity indicates potential use in the development of new antimicrobial agents .

作用機序

Target of Action

N-(4-Bromophenyl)cinnamamide and its derivatives have been found to exhibit inhibitory activity against α-glucosidase and cholinesterase enzymes . These enzymes play crucial roles in various biological processes. α-Glucosidase is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels, making it a target for diabetes treatment . Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are involved in the regulation of acetylcholine, a neurotransmitter essential for memory and cognition .

Mode of Action

The mode of action of N-(4-Bromophenyl)cinnamamide involves direct interaction with its targets. For instance, certain cinnamamide derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In the case of α-glucosidase, molecular docking studies have revealed that these compounds interact with key residues of the enzyme, such as His626, Asp469, and Asp568 .

Biochemical Pathways

The inhibition of α-glucosidase and cholinesterase enzymes by N-(4-Bromophenyl)cinnamamide affects the biochemical pathways associated with these enzymes. By inhibiting α-glucosidase, the compound can delay carbohydrate digestion, resulting in a slower release of glucose into the bloodstream . By inhibiting cholinesterase enzymes, the compound can increase the level of acetylcholine in the cerebral cortex, which can slow down the progression of Alzheimer’s disease and improve perception .

Result of Action

The result of N-(4-Bromophenyl)cinnamamide’s action is the modulation of the activities of its target enzymes. This can lead to potential therapeutic effects, such as improved blood glucose control in the case of α-glucosidase inhibition , and enhanced cognitive function in the case of cholinesterase inhibition .

特性

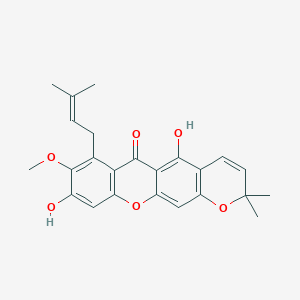

IUPAC Name |

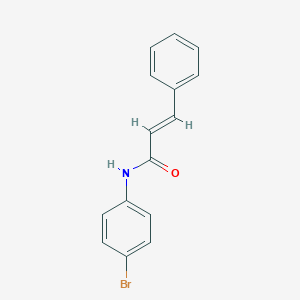

(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHIJOVRKMUDKW-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240107 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134430-89-0 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134430-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)